molecular formula C18H26Cl2O3 B075687 Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester CAS No. 1320-15-6

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester

Cat. No. B075687
CAS RN: 1320-15-6
M. Wt: 361.3 g/mol
InChI Key: RKZULGKMTDEQNJ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, is a compound that has been widely studied for its use in various applications, particularly in agriculture as a herbicide. It belongs to the family of chlorophenoxy acid herbicides, which are known for their effectiveness in controlling broadleaf weeds. The compound's significance lies in its selective herbicidal action, allowing for targeted weed control without harming desired crops.

Synthesis Analysis

The synthesis of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, typically involves the esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with isooctanol. A study by Yu-wen (2011) demonstrated an efficient synthesis method using molecular iodine as a catalyst, achieving high purity and yield of the product under optimal conditions, including a specific molar ratio of alcohol to acid and a controlled reaction time (Yu-wen, 2011).

Molecular Structure Analysis

The molecular structure of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, has been characterized through various spectroscopic techniques. Studies on related chlorophenoxy compounds have provided insights into the electronic and structural properties, contributing to a better understanding of their activity and stability (Smith et al., 1989).

Chemical Reactions and Properties

The chemical behavior of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, in the environment and its interactions with other compounds are crucial for its application as a herbicide. Research has shown that esters of chlorophenoxyacetic acids undergo hydrolysis, influencing their percutaneous absorption and, consequently, their toxicity and environmental fate (Beydon et al., 2014).

Physical Properties Analysis

The physical properties of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, such as solubility, volatility, and stability, are important for its application and effectiveness as a herbicide. These properties determine the compound's behavior in agricultural settings, including its absorption by plants and its persistence in the soil.

Chemical Properties Analysis

The chemical properties, including the reactivity of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester with other substances, its degradation pathways, and its impact on soil microbial communities, are essential for assessing its environmental impact. Studies have shown that such compounds can affect soil microbial populations and community structure, highlighting the importance of understanding these interactions for sustainable agricultural practices (Zhang et al., 2010).

Scientific Research Applications

Sorption and Environmental Fate

The sorption characteristics and environmental fate of phenoxy herbicides, including 2,4-D, have been thoroughly investigated. Soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. The sorption of 2,4-D can be understood based on soil parameters such as pH, soil organic carbon content, and iron content in the soil. This understanding is crucial for predicting the environmental mobility and persistence of these herbicides (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment

The pesticide production industry generates high-strength wastewater containing various toxic pollutants, including 2,4-D. Biological processes, such as membrane bioreactors, and granular activated carbon have been demonstrated to effectively remove these pollutants from wastewater, potentially creating a high-quality effluent. This is important for mitigating the environmental impact of pesticide production and ensuring the safety of water sources (Goodwin et al., 2018).

Microbial Biodegradation

The role of microorganisms in the degradation of 2,4-D is significant, especially in agricultural environments where 2,4-D is used as a herbicide. Microbial remediation processes are advantageous for preventing environmental pollution and safeguarding public health. Understanding the behavior of herbicides like 2,4-D in agricultural environments and the potential for microbial biodegradation can inform strategies for reducing the environmental impact of these chemicals (Magnoli et al., 2020).

properties

IUPAC Name

6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZULGKMTDEQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester

CAS RN

1320-15-6
Record name 2,4-DB-isoctyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctyl 4-(2,4-dichlorophenoxy)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DB-ISOCTYL
Source FDA Global Substance Registration System (GSRS)
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